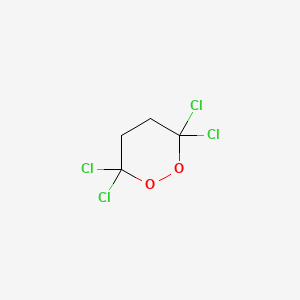
N~1~-(4-Methylcyclohexyl)-N~2~-undecylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-Methylcyclohexyl)-N~2~-undecylethane-1,2-diamine is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with a methyl group and an undecyl chain attached to an ethane-1,2-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Methylcyclohexyl)-N~2~-undecylethane-1,2-diamine typically involves the reaction of 4-methylcyclohexylamine with undecyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the bromide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of N1-(4-Methylcyclohexyl)-N~2~-undecylethane-1,2-diamine may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification through distillation or recrystallization to obtain a high-purity product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(4-Methylcyclohexyl)-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amine oxides or nitroso compounds.
Reduction: Primary or secondary amines.
Substitution: Alkylated or alkoxylated derivatives.
Aplicaciones Científicas De Investigación
N~1~-(4-Methylcyclohexyl)-N~2~-undecylethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a component in drug design.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of N1-(4-Methylcyclohexyl)-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Methylcyclohexyl)-1-(2-pyrazinyl)-4-piperidinecarboxamide
- 3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide
- N-Cyclopropyl-N’-(4-methylcyclohexyl)-1,4-benzenedisulfonamide
Uniqueness
N~1~-(4-Methylcyclohexyl)-N~2~-undecylethane-1,2-diamine is unique due to its specific structural features, such as the combination of a cyclohexyl ring with a long undecyl chain and an ethane-1,2-diamine backbone. This unique structure imparts distinct physicochemical properties and reactivity, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
627521-84-0 |
|---|---|
Fórmula molecular |
C20H42N2 |
Peso molecular |
310.6 g/mol |
Nombre IUPAC |
N'-(4-methylcyclohexyl)-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C20H42N2/c1-3-4-5-6-7-8-9-10-11-16-21-17-18-22-20-14-12-19(2)13-15-20/h19-22H,3-18H2,1-2H3 |
Clave InChI |
OKCBEZBMVZQJRH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCNCCNC1CCC(CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


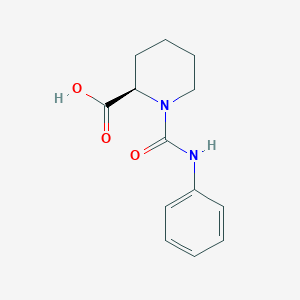
![Benzene, 1,2-bis[(2-methoxyphenyl)ethynyl]-](/img/structure/B14224113.png)
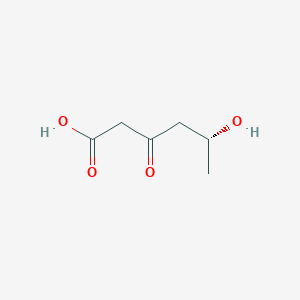

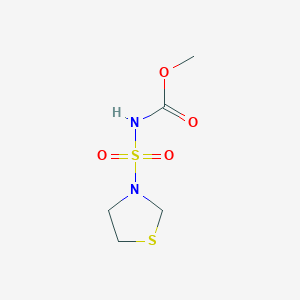
![Methyl 4-[bis(6-chloro-1H-indol-3-yl)methyl]benzoate](/img/structure/B14224129.png)
![(2Z)-1H-Pyrrolo[1,2-d][1,4]diazonine](/img/structure/B14224135.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-methylphenyl)-](/img/structure/B14224148.png)
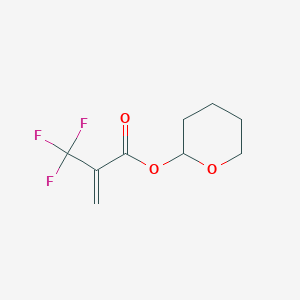
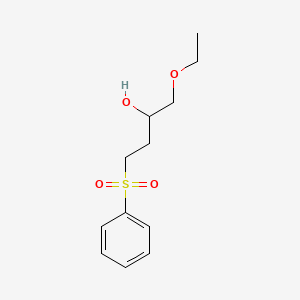
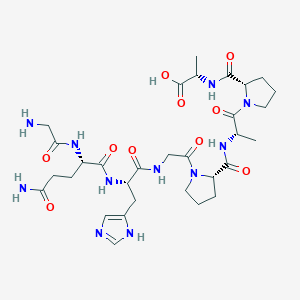
![N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide](/img/structure/B14224182.png)
![acetic acid;(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-ol](/img/structure/B14224184.png)
